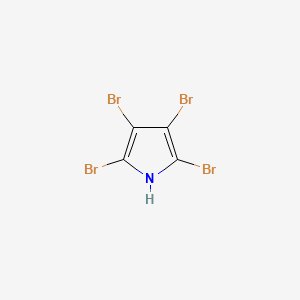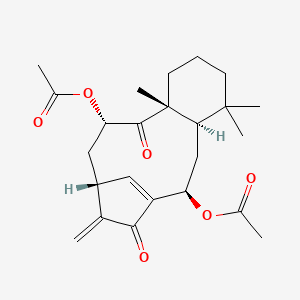
Pyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinicotinate(2-) is a pyridinedicarboxylate. It is a conjugate base of a dinicotinate(1-).
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies
Pyridine-3,5-dicarboxylate has been extensively studied for its unique hydrogen bonding properties. For instance, Cowan et al. (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid. They found significant temperature-dependent proton migration in its hydrogen bonds, which can be crucial for understanding molecular interactions in various chemical and biological processes (Cowan et al., 2005).
Coordination Chemistry
In coordination chemistry, pyridine-3,5-dicarboxylate plays a significant role. Lin et al. (2009) synthesized lanthanide(III) complexes containing pyridine-3,5-dicarboxylic acid and oxalic acid ligands, forming 3-D coordination networks. This work demonstrates the potential of pyridine-3,5-dicarboxylate in constructing complex molecular architectures (Lin et al., 2009).
Metal-Organic Frameworks (MOFs)
Pyridine-3,5-dicarboxylate is also utilized in the development of metal-organic frameworks. For example, Lu et al. (2006) investigated how water content influences the self-assembly of MOFs based on pyridine-3,5-dicarboxylate. Their findings highlight the versatility of pyridine-3,5-dicarboxylate in forming various structural topologies in MOF chemistry (Lu et al., 2006).
Luminescence Studies
Pyridine-3,5-dicarboxylate derivatives have been explored for their luminescent properties. George et al. (2006) studied europium(III) pyridine-2,6-dicarboxylate complexes, focusing on the sensitization of Eu3+ ion and its potential application in biological systems (George et al., 2006).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds involving pyridine-3,5-dicarboxylate. Zou and Jiang (2008) developed a green method for synthesizing dimethyl pyridine-3,5-dicarboxylate, highlighting its potential in organic chemistry and materials science (Zou & Jiang, 2008).
Propiedades
Nombre del producto |
Pyridine-3,5-dicarboxylate |
|---|---|
Fórmula molecular |
C7H3NO4-2 |
Peso molecular |
165.1 g/mol |
Nombre IUPAC |
pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
MPFLRYZEEAQMLQ-UHFFFAOYSA-L |
SMILES |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
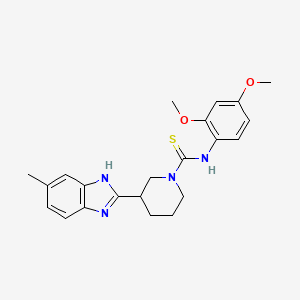
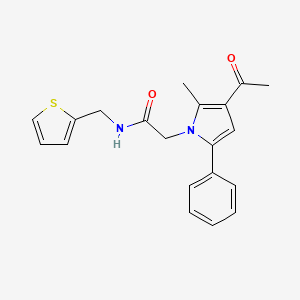
![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)
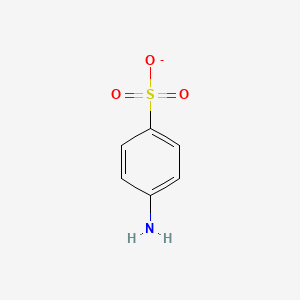


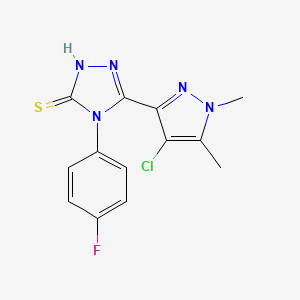
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)
![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)
